

Physical and chemical properties of 2-Bromo-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methoxyphenylacetic acid

Cat. No.: B1276812

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-4-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **2-Bromo-4-methoxyphenylacetic acid**. It is intended to serve as a technical resource for professionals in research, development, and academia. This guide consolidates key data into structured tables, outlines detailed experimental protocols, and presents logical workflows through diagrams to facilitate a deeper understanding of this compound's characteristics and utility as a versatile building block in organic synthesis.

Core Chemical and Physical Properties

2-Bromo-4-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. The presence of a bromine atom and a methoxy group on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[1][2]}

Identifiers and General Properties

This table summarizes the primary identifiers and general characteristics of the compound.

Property	Value	Citations
CAS Number	66916-99-2	[1] [3] [4] [5] [6] [7]
Molecular Formula	C ₉ H ₉ BrO ₃	[1] [3] [6] [7]
Molecular Weight	245.07 g/mol	[1] [3] [4]
IUPAC Name	2-(2-bromo-4-methoxyphenyl)acetic acid	[6] [7]
Appearance	White to cream-colored powder or solid	[1] [6]
Purity	≥96.0% to >98.0% (by GC or Titration)	[1] [6]

Physicochemical Data

The following table details key quantitative physical and chemical properties.

Property	Value	Citations
Melting Point	125-134 °C	[1] [3] [4] [6]
Boiling Point	353.6 °C at 760 mmHg	[3]
Density	1.56 g/cm ³	[3]
pKa	4.20 ± 0.10 (Predicted)	[3]
LogP	2.08480	[3]
Flash Point	167.6 °C	[3]
Refractive Index	1.572	[3]
Vapor Pressure	1.31E-05 mmHg at 25°C	[3]
Solubility	Soluble in Methanol	[3]

Molecular and Structural Data

This section provides information related to the compound's molecular structure and topology.

Property	Value	Citations
Canonical SMILES	<chem>CC1=CC(=C(C=C1)CC(=O)O)Br</chem>	[3] [4]
InChI Key	XQELSBAAFMYSMG-UHFFFAOYSA-N	[4] [6] [7]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	3	[3]
Heavy Atom Count	13	[3]
Complexity	184	[3]

Experimental Protocols

The following protocol describes a general method for the synthesis of brominated methoxyphenylacetic acids, adapted from a documented procedure for a structural isomer.[\[8\]](#) This regioselective bromination is a common and effective method for introducing a bromine atom onto an activated aromatic ring.

Synthesis via Regioselective Bromination

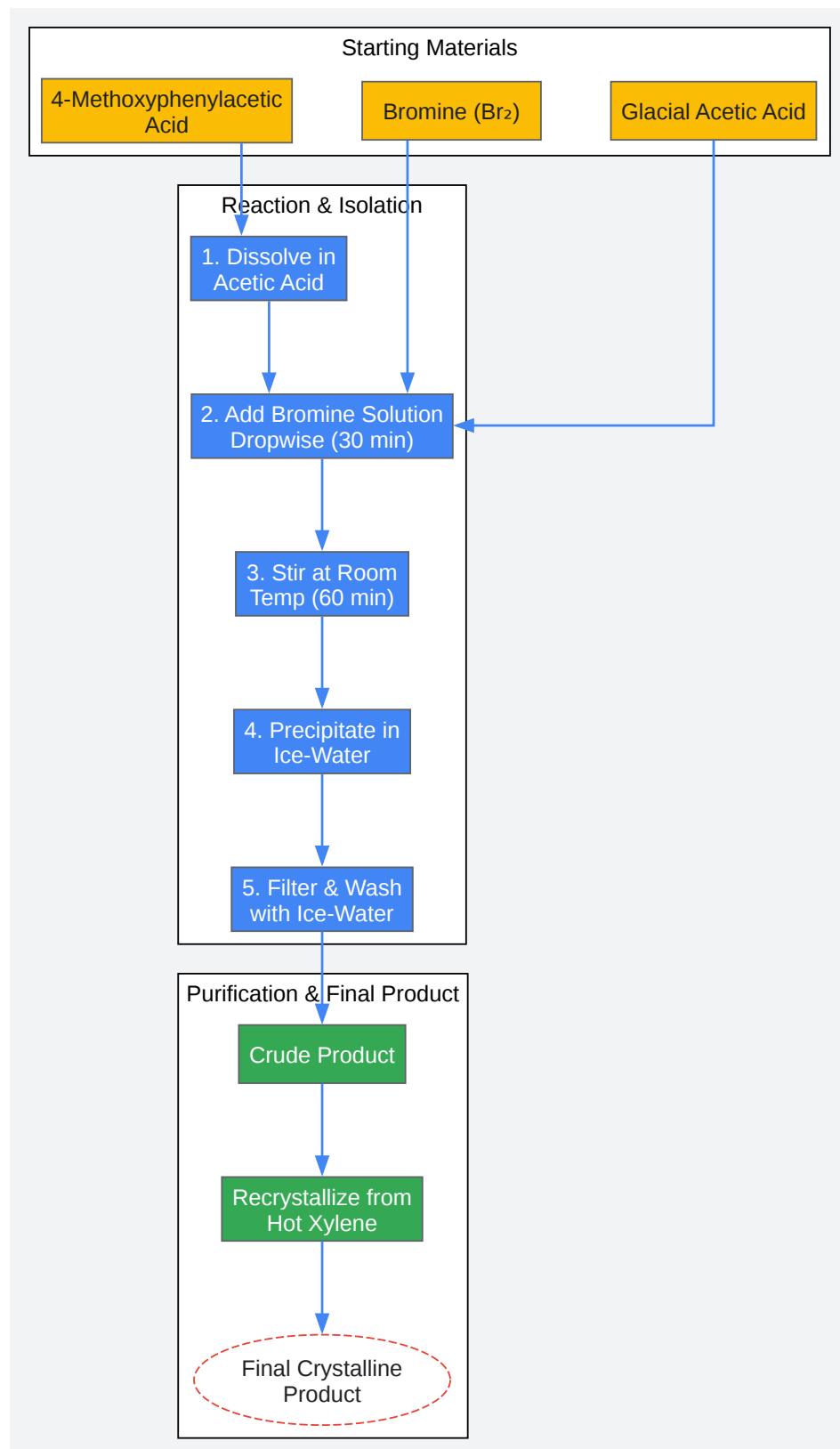
Objective: To synthesize a brominated methoxyphenylacetic acid by reacting the corresponding methoxyphenylacetic acid with bromine in a suitable solvent.

Materials:

- 4-Methoxyphenylacetic acid
- Bromine (Br_2)
- Glacial Acetic Acid

- Ice-water bath
- Xylene (for recrystallization)

Procedure:

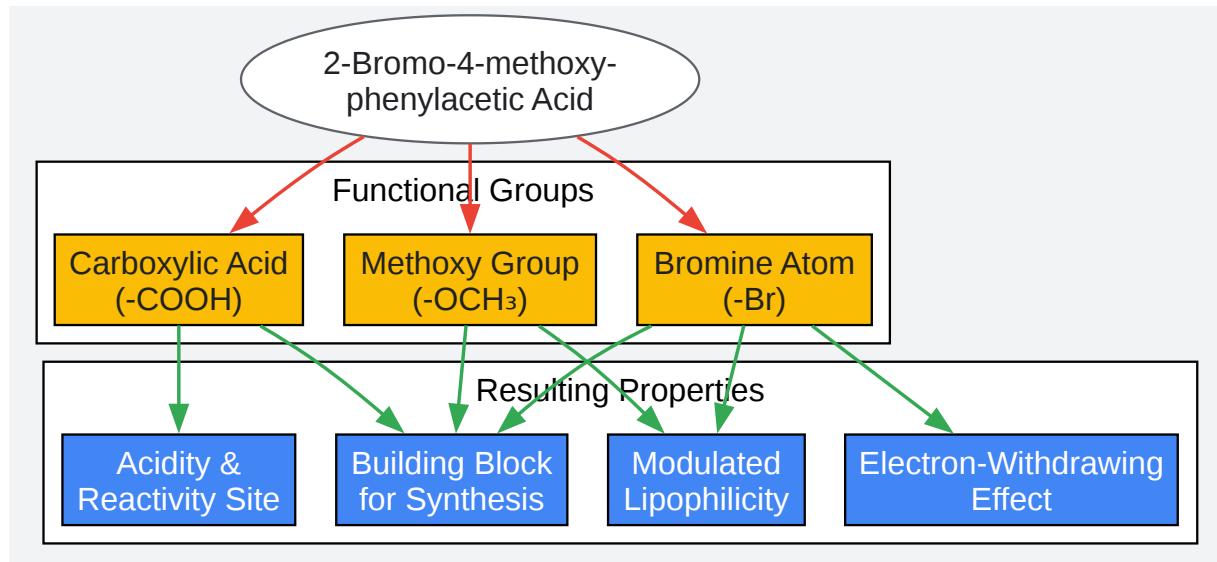

- **Dissolution:** Dissolve 4-methoxyphenylacetic acid (e.g., 10 g, 60.2 mmol) in glacial acetic acid (60 ml) in a flask equipped with a stirrer.[\[8\]](#)
- **Reagent Preparation:** In a separate container, prepare a solution of bromine (e.g., 9.62 g, 60.2 mmol) in glacial acetic acid (30 ml).[\[8\]](#)
- **Reaction:** Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes at room temperature.[\[8\]](#)
- **Stirring:** Continue to stir the reaction mixture at room temperature for 60 minutes after the addition is complete.[\[8\]](#)
- **Precipitation:** Pour the reaction mixture into a large volume of ice-water (e.g., 500 ml). A pale yellow, turbid mixture should form.[\[8\]](#)
- **Isolation:** Stir the resulting mixture for 10 minutes, then collect the solid precipitate by filtration.[\[8\]](#)
- **Washing:** Rinse the collected solid with ice-water (e.g., 3 x 10 ml) to remove residual acid and unreacted bromine.[\[8\]](#)
- **Drying:** Air-dry the product for approximately 20 minutes.[\[8\]](#)
- **Purification:** Recrystallize the crude product from hot xylene to yield the final product as a white crystalline powder.[\[8\]](#)

Characterization: The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis to confirm its identity and purity.[\[8\]](#)

Visualizations: Workflows and Molecular Logic

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of a brominated methoxyphenylacetic acid.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of brominated methoxyphenylacetic acid.

Molecular Properties and Influences

This diagram illustrates the influence of the key functional groups on the chemical properties of the molecule.

[Click to download full resolution via product page](#)

Caption: Influence of functional groups on molecular properties.

Reactivity and Applications

2-Bromo-4-methoxyphenylacetic acid is a valuable building block in organic synthesis.^[1]

The bromine atom serves as a handle for various cross-coupling reactions, while the carboxylic acid group can be readily converted into other functional groups like esters and amides. Its structure makes it a key intermediate for creating more complex molecules with potential biological activity.^[1]

Key applications include:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.^[1]
- Agrochemicals: The compound is used in the formulation of herbicides and pesticides.^[1]

- Material Science and Organic Synthesis: Its ability to facilitate the introduction of functional groups makes it an essential tool for chemists aiming to innovate in material science and drug development.[1]

Safety and Handling

2-Bromo-4-methoxyphenylacetic acid requires careful handling due to its potential hazards.

Hazard Identification

Hazard Statement	Description	Citations
H301	Toxic if swallowed.	[4][9]
H400	Very toxic to aquatic life.	[4][9]

Precautionary Measures

- Handling: Wash hands and any exposed skin thoroughly after handling. Avoid getting the substance in eyes, on skin, or on clothing. Avoid ingestion and inhalation.
- Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (e.g., type N95).[4]
- Storage: Store in a well-ventilated place and keep the container tightly closed. It is recommended to store under an inert atmosphere.
- Disposal: Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-4-methoxyphenylacetic acid | 66916-99-2 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-Bromo-4-methoxyphenylacetic acid 97 66916-99-2 [sigmaaldrich.com]
- 5. 2-Bromo-4-methoxyphenylacetic acid, 97% | Fisher Scientific [fishersci.ca]
- 6. 2-Bromo-4-methoxyphenylacetic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-Bromo-4-methoxyphenylacetic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemical-label.com [chemical-label.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Bromo-4-methoxyphenylacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276812#physical-and-chemical-properties-of-2-bromo-4-methoxyphenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

